molecular formula C8H10ClNO2 B14022117 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol

1-(2-Chloro-3-methoxypyridin-4-yl)ethanol

Cat. No.: B14022117
M. Wt: 187.62 g/mol
InChI Key: KBDVGPFECLDENL-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is a chiral pyridine derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring chlorinated methoxypyridine scaffolds, such as this one, are frequently employed as critical intermediates in the synthesis of complex bioactive molecules . The structure combines a halogenated heterocycle with an ethanol side chain, making it a versatile building block for constructing potential drug candidates. Research into similar methoxypyridine compounds has highlighted their value in developing therapeutics for central nervous system (CNS) diseases, as some derivatives have demonstrated an ability to cross the blood-brain barrier and modulate enzyme activity in preclinical studies . Specifically, methoxypyridine motifs have been incorporated into advanced gamma-secretase modulators (GSMs), a class of investigational compounds for Alzheimer's disease research, where they contribute to improved activity and solubility profiles . As a specialist chemical, this compound is provided for use in laboratory research and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

1-(2-chloro-3-methoxypyridin-4-yl)ethanol

InChI

InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-10-8(9)7(6)12-2/h3-5,11H,1-2H3

InChI Key

KBDVGPFECLDENL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=NC=C1)Cl)OC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol

General Synthetic Strategy

The preparation of this compound generally involves the functionalization of a chloromethoxypyridine derivative followed by selective reduction or substitution reactions to introduce the ethanol moiety at the 4-position of the pyridine ring. The key challenges include regioselective substitution, maintaining the chloro and methoxy substituents intact, and achieving high stereoselectivity if chiral centers are involved.

Stepwise Preparation Approach

Based on the literature and patent disclosures, the preparation can be broken down into the following main steps:

Synthesis of 2-Chloro-3-methoxypyridine Precursors
  • Starting from 3-hydroxy-2-methylpyridine derivatives (or related pyranones), methylation reactions are conducted to introduce the methoxy group at the 3-position.
  • Chlorination at the 2-position is achieved using reagents such as sulfur oxychloride under controlled low temperatures (0–3 °C) in solvents like methylene dichloride to obtain 2-chloromethyl-3-methoxypyridine hydrochloride salts with yields exceeding 75%.
Introduction of the Ethanol Side Chain
  • The chloromethyl group at the 2-position can be converted to an ethanolic side chain via nucleophilic substitution or reduction.
  • Enzymatic methods employing ketoreductases have been reported for the stereoselective reduction of alpha-chloro ketones to yield chiral chlorohydroxy ethanols, which is a related approach for similar compounds.
  • Chemical catalytic hydrogenation methods using palladium on carbon or Raney nickel catalysts under hydrogen atmosphere can reduce nitro or ketone intermediates to corresponding amino or alcohol derivatives, respectively.

Representative Preparation Method from Patent CN113264919B

Although this patent focuses on a related compound (1-(2-methoxypyridin-4-yl)-1H-pyrazol-4-amine), the synthetic logic and conditions provide a useful framework:

Step Reagents & Conditions Outcome Yield (%)
1. Nucleophilic aromatic substitution 4-nitro-1H-pyrazole + 2-methoxy-4-chloropyridine, alkali, heating at 110 °C Formation of 2-methoxy-4-(4-nitro-1H-pyrazolyl)pyridine 66–71
2. Catalytic hydrogenation Pd/C or Raney Ni, methanol or ethanol, room temperature, H2 atmosphere Reduction of nitro group to amino group 81–91

This two-step route emphasizes mild conditions, commercially available starting materials, and suitability for scale-up.

Enzymatic Reduction for Chiral Alcohol Formation

For the preparation of chiral this compound, enzymatic methods using ketoreductases have been developed:

  • Alpha-chloro ketones are reduced using ketoreductase enzymes in aqueous buffer with coenzymes like NADP+.
  • Reaction conditions: pH 7.2–7.8, temperatures 30–40 °C, stirring for 22 hours or less.
  • High conversion rates (~99.5%) and enantiomeric excess (ee = 100%) have been achieved, demonstrating excellent stereoselectivity.

This enzymatic approach is advantageous for producing enantiomerically pure alcohols under environmentally benign conditions.

Chemical Reduction and Substitution Alternatives

  • Chemical reduction of nitro or ketone intermediates using catalytic hydrogenation (Pd/C or Raney Ni) under hydrogen atmosphere in solvents such as methanol or ethanol.
  • Nucleophilic substitution reactions on chloropyridine derivatives using alkoxides or other nucleophiles to introduce the ethanol group.
  • Use of bases like potassium carbonate or cesium carbonate to facilitate substitution reactions under heating (100–120 °C) in solvents such as DMF or toluene.

Data Tables Summarizing Preparation Conditions and Outcomes

Preparation Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Methylation of hydroxy-pyridine Sodium hydroxide, dimethyl phosphate Water 0–4 °C 3–6 h >75 Formation of methoxy group
Chlorination Sulfur oxychloride, dichloromethane CH2Cl2 0–3 °C 2 h >75 Formation of 2-chloromethyl derivative
Nucleophilic aromatic substitution 4-nitro-1H-pyrazole, 2-methoxy-4-chloropyridine, alkali Toluene, DMF 110–120 °C 6–12 h 66–71 Formation of nitro-substituted intermediate
Catalytic hydrogenation Pd/C or Raney Ni, H2 atmosphere MeOH, EtOH Room temp 1–3 h 81–91 Reduction of nitro to amino or ketone to alcohol
Enzymatic reduction Ketoreductase, NADP+, phosphate buffer Aqueous buffer 30–40 °C 22 h ~99.5 High stereoselectivity for chiral alcohol

Research Discoveries and Perspectives

  • The enzymatic reduction method offers a green and stereoselective alternative to traditional chemical reductions, important for pharmaceutical applications where enantiopurity is critical.
  • Catalytic hydrogenation under mild conditions using Pd/C or Raney Ni is effective for reducing nitro groups or ketones in pyridine derivatives without affecting sensitive functional groups like chloro or methoxy substituents.
  • The use of alkali-mediated nucleophilic aromatic substitution allows for efficient introduction of heterocyclic substituents on the pyridine ring, facilitating the construction of complex molecules.
  • The synthetic routes emphasize commercially available starting materials and mild reaction conditions, making them suitable for scale-up and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(2-Chloro-3-methoxypyridin-4-yl)acetaldehyde or 1-(2-Chloro-3-methoxypyridin-4-yl)acetic acid.

    Reduction: Formation of 1-(2-Methoxy-3-methoxypyridin-4-yl)ethanol.

    Substitution: Formation of 1-(2-Amino-3-methoxypyridin-4-yl)ethanol or 1-(2-Methylthio-3-methoxypyridin-4-yl)ethanol.

Scientific Research Applications

1-(2-Chloro-3-methoxypyridin-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chloro and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional groups of 1-(2-Chloro-3-Methoxypyridin-4-yl)ethanol and related compounds:

Compound Name Molecular Formula Substituents (Pyridine Positions) Functional Groups Molecular Weight
This compound C8H10ClNO2 2-Cl, 3-OCH3, 4-CH2CH2OH Chloro, Methoxy, Ethanol 187.62 (calc.)
(2-Chloro-3-Methoxypyridin-4-yl)methanol C7H8ClNO2 2-Cl, 3-OCH3, 4-CH2OH Chloro, Methoxy, Methanol 173.6
(2-Chloro-4-Iodopyridin-3-yl)methanol C6H5ClINO 2-Cl, 4-I, 3-CH2OH Chloro, Iodo, Methanol 255.47 (calc.)
[3-(2-Chloro-Pyrimidin-4-yl)-Phenyl]-Methanol C11H10ClN3O Pyrimidine core, 2-Cl, phenyl-CH2OH Chloro, Methanol 235.67 (calc.)
1-(2-Methoxy-5-Methylpyridin-3-yl)Ethanone C9H11NO2 2-OCH3, 5-CH3, 3-COCH3 Methoxy, Methyl, Ketone 165.19 (calc.)

Key Observations :

  • Chain Length: Replacing methanol with ethanol (e.g., in the target compound vs. (2-Chloro-3-Methoxypyridin-4-yl)methanol) increases molecular weight by ~14 Da and may enhance lipophilicity .
  • Core Heterocycle: Pyrimidine derivatives (e.g., [3-(2-Chloro-Pyrimidin-4-yl)-Phenyl]-Methanol) exhibit distinct aromaticity and hydrogen-bonding capabilities compared to pyridine .

Physicochemical Properties

Property This compound (2-Chloro-3-Methoxypyridin-4-yl)methanol [3-(2-Chloro-Pyrimidin-4-yl)-Phenyl]-Methanol
Melting Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents (DMF, DMSO) Ethanol, DMSO DMSO, methanol
Stability Sensitive to oxidation Stable at 2–8°C Stable under inert atmosphere

Notes:

  • The ethanol derivative’s longer alkyl chain may reduce crystallinity compared to methanol analogues, affecting melting points.
  • Solubility trends align with hydroxyl group polarity; methanol derivatives are more water-soluble than ethanol variants .

Biological Activity

1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is an organic compound characterized by a pyridine ring with specific substitutions that may influence its biological activity. The compound's structure includes a chloro group at the 2-position, a methoxy group at the 3-position, and an ethanol group at the 4-position, contributing to its potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_12ClN_O, with a molecular weight of approximately 201.64 g/mol. Its unique combination of functional groups allows it to participate in various chemical reactions and potentially interact with biological systems.

Biological Activity Overview

Research into the biological activity of this compound is limited, but preliminary findings suggest that its functional groups may facilitate binding to enzymes or receptors. This could pave the way for applications in drug design and development. The following sections summarize available data on its biological activity.

Antimicrobial Activity

While specific studies on this compound are scarce, related compounds have demonstrated varying degrees of antimicrobial activity. For instance, similar pyridine derivatives have shown effectiveness against bacterial strains such as E. faecalis and K. pneumoniae .

CompoundMinimum Inhibitory Concentration (MIC)Active Against
Compound A40 µg/mLE. faecalis, P. aeruginosa
Compound B50 µg/mLS. typhi, K. pneumoniae

Enzyme Inhibition Studies

The potential for enzyme inhibition is a significant area of interest for compounds similar to this compound. For example, studies on related pyridine derivatives have indicated their ability to inhibit phosphodiesterase (PDE) enzymes, which are crucial in various signaling pathways . The structural modifications in these compounds often lead to enhanced potency and selectivity.

Case Studies and Research Findings

  • Inhibition Studies : A study focusing on the structure-activity relationship (SAR) of pyridine derivatives revealed that modifications at specific positions significantly impacted their inhibitory activity against PDE enzymes . This suggests that similar approaches could be applied to study this compound.
  • Anticancer Potential : Some pyridine derivatives have been evaluated for anticancer properties, showing cytotoxic effects on cancer cell lines . Although direct studies on this compound are lacking, its structural similarity to these active compounds warrants further investigation.
  • Pharmacokinetic Properties : Understanding the pharmacokinetics of similar compounds reveals challenges such as low oral bioavailability and high clearance rates . Research into these properties can inform future studies on optimizing the pharmacological profile of this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of a ketone precursor. For example:
  • Nucleophilic substitution : React 2-chloro-3-methoxypyridine-4-carbaldehyde with a Grignard reagent (e.g., methyl magnesium bromide) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Optimize temperature (-10°C to 0°C) to minimize side reactions .
  • Ketone reduction : Reduce 1-(2-chloro-3-methoxypyridin-4-yl)ethanone using sodium borohydride (NaBH₄) in methanol at 25°C. Monitor reaction progress via TLC (chloroform:methanol, 5:5) .
    Key parameters : Use inert conditions, control stoichiometry, and employ purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin/eye contact; wash thoroughly after handling .
  • Storage : Store in airtight, light-resistant containers under nitrogen at -20°C to prevent oxidation or hydrolysis. Confirm stability via periodic NMR analysis (monitor for degradation peaks at δ 1.5–2.0 ppm for ethanol moiety) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1^1H NMR (400 MHz, CDCl₃) to confirm substitution patterns: pyridine protons (δ 7.2–8.1 ppm), methoxy group (δ 3.9 ppm, singlet), and ethanol -CH₂- (δ 3.6–4.0 ppm) .
  • HPLC-MS : Employ reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peak ([M+H]⁺ at m/z ~202.6) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Data reconciliation : Perform dose-response assays (e.g., IC₅₀) under standardized conditions (pH 7.4, 37°C). Compare results against controls like 3-(2-chloropyrimidin-4-yl)benzyl alcohol, which shares structural motifs .
  • Meta-analysis : Use databases (e.g., PubChem) to cross-reference bioactivity data. Address variability by testing compound stability in assay buffers (e.g., DMSO stock solutions degrade <5% over 24 hours) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?

  • Methodological Answer :
  • Derivatization : Modify substituents systematically:
  • Replace methoxy with ethoxy to assess steric effects.
  • Substitute chlorine with fluorine to evaluate electronic contributions .
  • Assay design : Test derivatives against bacterial models (e.g., E. coli MIC assays) and cancer cell lines (e.g., MTT assay on HeLa cells). Use QSAR modeling to correlate logP values (e.g., ~2.3 for parent compound) with activity .

Q. What environmental impact assessments are necessary for this compound?

  • Methodological Answer :
  • Biodegradation : Conduct OECD 301F tests (28-day aerobic degradation in activated sludge). Monitor via LC-MS for persistence (half-life >60 days indicates high environmental risk) .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀). Compare results to structurally similar compounds like 4-[(6-chloro-2-pyridyl)methoxy] derivatives .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize anhydrous conditions to avoid hydrolysis of the chloro and methoxy groups .
  • Biological Testing : Include positive controls (e.g., ciprofloxacin for antibacterial assays) to contextualize activity data .
  • Environmental Compliance : Adopt green chemistry principles (e.g., solvent recovery) during synthesis to minimize waste .

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